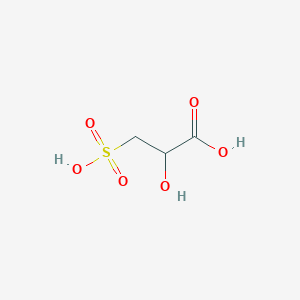![molecular formula C22H24BrN3O3S B1223272 (E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)
(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-methoxyphenyl)-N-[[4-(4-morpholinylmethyl)anilino]-sulfanylidenemethyl]-2-propenamide is a member of thioureas.
Applications De Recherche Scientifique
Reactivity and Formation of Complex Compounds : A study by Potkin, Petkevich, and Kurman (2007) shows that compounds similar to the title chemical react with nucleophilic reagents like morpholine. This leads to the formation of complex compounds like amines, isomers, and thiazoles, indicating potential in synthetic organic chemistry (Potkin, Petkevich, & Kurman, 2007).
Cyclocondensation Reactions : Mahesha et al. (2021) describe a cyclocondensation reaction involving a compound similar to the title chemical, leading to the formation of dihydropyrazoles. This implies its use in the synthesis of complex molecular structures (Mahesha et al., 2021).
Synthesis of Carbamate Derivatives : Kumari, Singh, and Walia (2014) synthesized various carbamate derivatives from similar compounds. This highlights its potential in creating new chemical entities, which could have various applications including in the field of pest control (Kumari, Singh, & Walia, 2014).
Antibacterial and Antifungal Activities : Velupillai, Shingare, and Mane (2015) synthesized novel derivatives that showed promising antibacterial and antifungal activities. This points towards its potential use in developing new antimicrobial agents (Velupillai, Shingare, & Mane, 2015).
Antiproliferative Activities : Research by Tseng et al. (2013) found that certain derivatives had significant antiproliferative activities against non-small cell lung cancers and breast cancers, suggesting potential applications in cancer research (Tseng et al., 2013).
Formation of Metal Complexes : A study by Binzet et al. (2009) showed that similar compounds could form complexes with metals like Ni(II) and Cu(II). This indicates potential applications in coordination chemistry and material science (Binzet et al., 2009).
Synthesis of Morpholine Derivatives : The synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from related compounds, as studied by Tan Bin (2011), suggests its utility in producing morpholine derivatives, which are significant in pharmaceuticals (Tan Bin, 2011).
Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound for PET imaging of the LRRK2 enzyme in Parkinson's disease, indicating its application in medical imaging and neuroscience (Wang et al., 2017).
Propriétés
Nom du produit |
(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide |
|---|---|
Formule moléculaire |
C22H24BrN3O3S |
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C22H24BrN3O3S/c1-28-20-8-5-18(23)14-17(20)4-9-21(27)25-22(30)24-19-6-2-16(3-7-19)15-26-10-12-29-13-11-26/h2-9,14H,10-13,15H2,1H3,(H2,24,25,27,30)/b9-4+ |
Clé InChI |
CVCSOOLOPJVYPU-RUDMXATFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



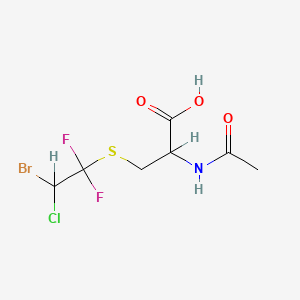
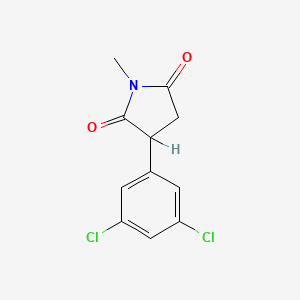
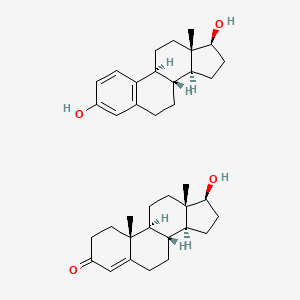
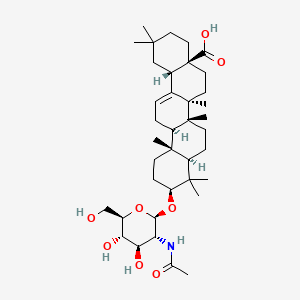
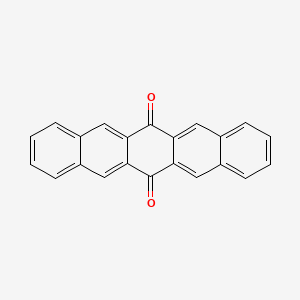
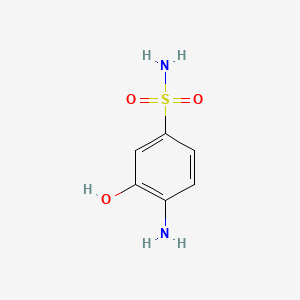
![6-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1223201.png)
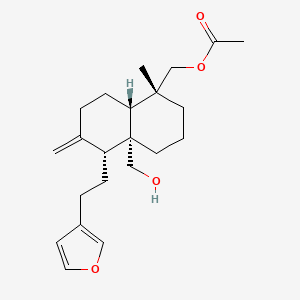
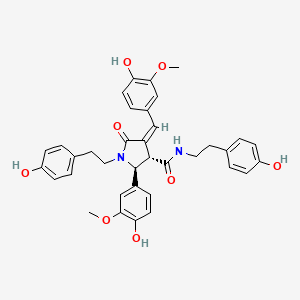
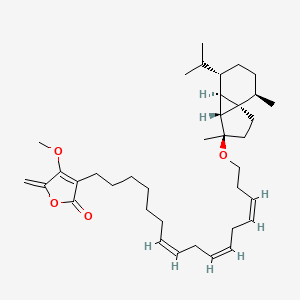
![N-(3-hydroxyphenyl)-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223209.png)
![4-[4-Methyl-6-(4-methyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B1223210.png)
![3-(4-Methoxyphenyl)-8-(6-methyl-2-phenyl-4-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1223211.png)
